molecular formula C23H30ClN3O3S B2843015 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride CAS No. 1351588-15-2

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride

Cat. No. B2843015
M. Wt: 464.02
InChI Key: RJAUNVGWCCYZNN-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to the one have been synthesized and evaluated for various biological activities, including antimicrobial and anti-anoxic (anti-hypoxia) effects. The synthesis techniques and the biological evaluation of these compounds contribute to the understanding of their potential therapeutic applications.

  • Anti-anoxic Activity : Certain 2-aminothiazoles and 2-thiazolecarboxamides, featuring nitrogenous moieties similar to the query compound, have shown potent anti-anoxic activity in mice. These findings suggest a potential avenue for neurological protection or the treatment of conditions associated with oxygen deprivation (Ohkubo et al., 1995).

  • Antimicrobial Activities : Azole derivatives, including those with furan and thiazole structures, have been synthesized and tested for antimicrobial efficacy. Some derivatives demonstrated activity against various microorganisms, highlighting their potential as antimicrobial agents (Başoğlu et al., 2013).

  • Anti-inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone, incorporating thiazole and pyrimidine structures, have been synthesized and evaluated for COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds showed significant activity, indicating their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).

  • Antibacterial Properties : Quinoline-furan compounds with anti-inflammatory and antibacterial properties were synthesized, demonstrating significant activity against S. aureus and E. coli, with reduced gastrointestinal toxicity and lipid peroxidation. These findings suggest potential for the development of safer antibacterial agents (Alam et al., 2011).

Safety And Hazards

The safety and hazards of a specific compound would depend on its structure and properties. Some thiazole derivatives have been found to have anti-inflammatory properties and can be considered safe anti-inflammatory agents .

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)furan-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S.ClH/c1-15-6-7-16(2)21-20(15)24-23(30-21)26(9-5-8-25-10-12-28-13-11-25)22(27)19-14-17(3)29-18(19)4;/h6-7,14H,5,8-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAUNVGWCCYZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=C(OC(=C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride

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